tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate
Overview
Description
tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a 5-aminobicyclo[3.1.1]heptane moiety . This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate typically involves the reaction of 5-aminobicyclo[3.1.1]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition . The final product is typically obtained as a white to light yellow powder or crystalline solid .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, often leading to the removal of the carbamate group.
Substitution: Substituted derivatives with different functional groups replacing the carbamate group.
Scientific Research Applications
Chemistry: tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in various biochemical assays .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects . The pathways involved often include inhibition or activation of enzymatic reactions, depending on the specific application .
Comparison with Similar Compounds
- tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride
- 5-(tert-butoxycarbonylamino)bicyclo[3.1.1]heptane-1-amine
Uniqueness: this compound stands out due to its stability and reactivity, making it a valuable compound in various fields of research and industry . Its unique bicyclic structure and the presence of the tert-butyl carbamate group provide distinct chemical properties that are not commonly found in similar compounds .
Properties
IUPAC Name |
tert-butyl N-(5-amino-1-bicyclo[3.1.1]heptanyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-12-6-4-5-11(13,7-12)8-12/h4-8,13H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZHLLYWULEMRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1)(C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701180274 | |
Record name | 1,1-Dimethylethyl N-(5-aminobicyclo[3.1.1]hept-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701180274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049607-15-9 | |
Record name | 1,1-Dimethylethyl N-(5-aminobicyclo[3.1.1]hept-1-yl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049607-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(5-aminobicyclo[3.1.1]hept-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701180274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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